Subcutaneous Analgesic Potency: Norhydrocodone HCl Demonstrates ~70-Fold Lower In Vivo Activity Than Hydrocodone
In a direct head-to-head comparison using the mouse tail-flick analgesia model, norhydrocodone administered subcutaneously was approximately 70-fold less potent than hydrocodone, while hydromorphone was approximately 5.4-fold more potent than hydrocodone [1]. This establishes a clear potency hierarchy of hydromorphone > hydrocodone >> norhydrocodone for peripherally administered analgesia.
| Evidence Dimension | Subcutaneous analgesic potency (tail-flick assay) |
|---|---|
| Target Compound Data | Norhydrocodone: ~70-fold less potent than hydrocodone |
| Comparator Or Baseline | Hydrocodone (baseline, potency = 1.0); Hydromorphone: ~5.4-fold more potent than hydrocodone |
| Quantified Difference | Norhydrocodone is ~378-fold less potent than hydromorphone and ~70-fold less potent than hydrocodone for s.c. analgesia |
| Conditions | Mouse tail-flick assay; subcutaneous administration; naltrexone-reversible opioid receptor-mediated analgesia confirmed |
Why This Matters
For research groups studying opioid pharmacology, selecting norhydrocodone hydrochloride rather than hydrocodone or hydromorphone is essential when investigating the intrinsic activity of the N-demethylated metabolite independently of the parent drug, as its 70-fold lower peripheral analgesic potency means it cannot substitute for hydrocodone in behavioral pharmacology experiments.
- [1] Navani DM, Yoburn BC. In vivo activity of norhydrocodone: an active metabolite of hydrocodone. J Pharmacol Exp Ther. 2013 Nov;347(2):497-505. doi: 10.1124/jpet.113.207548. View Source
